Dichloromethylphenylsilane

Catalog No.
S1522141
CAS No.
149-74-6
M.F
C7H8Cl2Si
M. Wt
191.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethylphenylsilane

CAS Number

149-74-6

Product Name

Dichloromethylphenylsilane

IUPAC Name

dichloro-methyl-phenylsilane

Molecular Formula

C7H8Cl2Si

Molecular Weight

191.13 g/mol

InChI

InChI=1S/C7H8Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

GNEPOXWQWFSSOU-UHFFFAOYSA-N

SMILES

C[Si](C1=CC=CC=C1)(Cl)Cl

Solubility

Soluble in benzene, ether, methanol

Synonyms

(Dichloromethylsilyl)benzene; Dichlorophenylmethylsilane; LS 1490; Methylphenyldichlorosilane; NSC 96621; Phenyldichloro(methyl)silane; TSL 8067

Canonical SMILES

C[Si](C1=CC=CC=C1)(Cl)Cl

Precursor for Functionalized Silicones:

One of the primary research applications of Dichloro(methyl)phenylsilane lies in its role as a precursor for the synthesis of functionalized silicones. These are specialized silicone polymers with specific functionalities incorporated into their structures, granting them unique properties tailored for various applications.

By reacting Dichloro(methyl)phenylsilane with various functional groups through hydrosilylation reactions, researchers can create silicones with desired functionalities, such as:

  • Hydrophobic (water-repellent)
  • Hydrophilic (water-attracting)
  • Biocompatible (compatible with living organisms)
  • Conductive (capable of carrying electrical current)

These functionalized silicones find applications in diverse research fields, including:

  • Drug delivery systems
  • Biomedical implants
  • Electronic materials
  • Sensors

Organic Synthesis Intermediate:

Dichloro(methyl)phenylsilane also serves as a valuable intermediate in the synthesis of various other organosilicon compounds. Its reactive Si-Cl bonds allow for further chemical transformations, enabling researchers to access a broader range of organosilicon molecules with diverse functionalities.

These functionalities can be tailored for specific applications in research areas such as:

  • Catalysis
  • Materials science
  • Medicinal chemistry

Dichloromethylphenylsilane is an organosilicon compound with the molecular formula C₇H₈Cl₂Si. It is characterized by a silicon atom bonded to a dichloromethyl group and a phenyl group. This compound is recognized for its reactivity, particularly with water, where it generates hydrogen chloride gas, making it a hazardous material in terms of handling and storage . It is typically used in various

Dichloro(methyl)phenylsilane itself is not directly involved in biological systems and does not have a well-defined mechanism of action. However, its role as a precursor in the synthesis of other organosilicon compounds is crucial for various applications. For instance, some silicon-based materials derived from dichloro(methyl)phenylsilane can exhibit interesting properties like conductivity or biocompatibility, depending on their structure and functionality [].

  • Hydrolysis: When exposed to moisture or water, dichloromethylphenylsilane reacts vigorously, producing hydrochloric acid and silanol compounds. This reaction can lead to the formation of siloxanes if further polymerization occurs .
  • Condensation Reactions: It can undergo condensation reactions with other silanes or alcohols, leading to the formation of siloxane networks. For instance, studies have shown that it can react with alkyl or aryl silanols to form more complex siloxane structures .
  • Wurtz-type Polymerization: This compound can act as an initiator in Wurtz-type polymerization processes, facilitating the coupling of alkyl groups in the presence of lithium reagents .

Dichloromethylphenylsilane can be synthesized through several methods:

  • Gas Phase Condensation: A common method involves the reaction of chlorobenzene with methyldichlorosilane under controlled conditions. This process allows for the efficient formation of dichloromethylphenylsilane through gas-phase reactions .
  • Double Decomposition Reactions: Another synthesis route includes double decomposition reactions involving alkyl or aryl silanols and dichloromethylphenylsilane, which can yield various siloxane products .
  • Reactions with Lithium Reagents: The compound can also be synthesized through reactions with lithium reagents, leading to further functionalization and polymerization .

Dichloromethylphenylsilane has several applications across different fields:

  • Silicone Production: It is used as a precursor in the synthesis of silicone polymers and resins.
  • Surface Modifications: The compound is utilized for modifying surfaces to enhance hydrophobicity or adhesion properties.
  • Chemical Intermediates: It serves as an intermediate in the production of various organosilicon compounds used in electronics and coatings.

Interaction studies involving dichloromethylphenylsilane primarily focus on its reactivity with other chemical species. For example, its interactions with water lead to significant changes in chemical structure and properties due to hydrolysis. Additionally, studies have explored its role in polymerization processes and how it interacts with different silanes to form complex networks .

Dichloromethylphenylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
MethylphenylchlorosilaneC₇H₉ClSiContains one chlorine atom; less reactive than dichloromethylphenylsilane.
DimethylchlorosilaneC₄H₁₁ClSiTwo methyl groups; less hazardous but similar reactivity patterns.
TrichlorosilaneSiCl₃Highly reactive; used primarily for silicon-based materials but lacks organic substituents.

Dichloromethylphenylsilane is unique due to its combination of both chlorinated and phenyl groups, providing distinctive reactivity profiles compared to simpler chlorosilanes or those without aromatic components.

Physical Description

Methylphenyldichlorosilane appears as a colorless liquid. Insoluble in water and denser than water. Flash point between 70-140°F. Corrosive to skin and eyes and may be toxic by inhalation and skin absorption. Used to make other chemicals.
Liquid

Color/Form

Colorless liquid

Boiling Point

401 °F at 760 mm Hg (EPA, 1998)
206.5 °C

Flash Point

83 °F SUSPECT (EPA, 1998)

Density

1.19 (EPA, 1998)
1.1866 g/cu cm at 20 °C

UNII

9JR2A9V0JI

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 85 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 84 of 85 companies with hazard statement code(s):;
H302 (46.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 96.26 °F (EPA, 1998)
0.49 mmHg
0.49 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

149-74-6

Wikipedia

Dichloromethylphenylsilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Reaction of methyltrichlorosilane and phenylmagnesium bromide in anhydrous diethyl ether; condensation of methyldichlorosilane and benzene with boron trichloride as catalyst.
From chlorobenzene Grignard reagent and methyltrichlorosilane or from benzene and methyldichlorosilane.
Grignard reaction: phenylmagnesium chloride and trichlormethylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
Benzene, (dichloromethylsilyl)-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Methylphenyldichlorosilane must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat, water, and steam. Methylphenyldichlorosilane can give off corrosive hydrogen chloride gas on contact with water, steam, or moisture. Sources of ignition, such as smoking and open flames, are prohibited where methylphenyldichlorosilane is handled, used, or stored.
All containers, pipes, apparatus, installations, and structures used for the manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/

Dates

Modify: 2023-08-15

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